![molecular formula C19H26Cl2N2O B12414387 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML218-d9 is a deuterium-labeled derivative of ML218, a potent, selective, and orally active inhibitor of T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This compound is particularly significant in the field of neuroscience due to its ability to inhibit the burst activity in subthalamic nucleus neurons . ML218-d9 is used primarily for scientific research purposes, especially in the study of neurological diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML218-d9 involves the incorporation of deuterium, a stable isotope of hydrogen, into the ML218 molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions for ML218-d9 are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of ML218-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process would also include rigorous quality control measures to ensure the consistency and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
ML218-d9, like its non-deuterated counterpart, primarily undergoes reactions typical of organic compounds containing amide and aromatic groups. These reactions include:
Reduction: Reduction reactions are less common for ML218-d9 due to its stable structure.
Substitution: The aromatic rings in ML218-d9 can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.
Substitution: Electrophilic aromatic substitution reactions might involve reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Properties
Research indicates that 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9 exhibits promising anticancer activities. Preliminary studies have shown effectiveness against various cancer cell lines, including HeLa and triple-negative breast cancer (TNBC) cells. The mechanism appears to involve the inhibition of specific pathways crucial for cancer cell proliferation and survival .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of certain enzymes linked to metabolic pathways in cancer cells. The dichloro substitution pattern may enhance its binding affinity to target enzymes compared to non-substituted analogs .
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on TNBC cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations compared to control groups.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
This study highlights the compound's potential as a therapeutic agent in treating aggressive breast cancers .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how this compound interacts with cellular targets. The study utilized biochemical assays to demonstrate that treatment with the compound resulted in altered expression levels of key proteins involved in apoptosis and cell cycle regulation.
Mechanism of Action
ML218-d9 exerts its effects by selectively inhibiting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This inhibition reduces calcium influx into neurons, thereby decreasing neuronal excitability and burst activity. The molecular targets of ML218-d9 are the T-type calcium channels, and its action involves blocking the channel pore, preventing calcium ions from passing through .
Comparison with Similar Compounds
Similar Compounds
ML218: The non-deuterated version of ML218-d9, with similar inhibitory effects on T-type calcium channels.
Z944: A selective T-type calcium channel blocker with different pharmacokinetic properties compared to ML218-d9.
Uniqueness
ML218-d9 is unique due to its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles. This labeling can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated compounds. Additionally, ML218-d9’s high selectivity for T-type calcium channels makes it a valuable tool for studying these channels in various research contexts .
Biological Activity
The compound 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9 is a derivative of benzamide and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity studies, and metabolic pathways.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula: C18H25Cl2N2O
- Molecular Weight: 366.31 g/mol
- SMILES Notation:
CC(C)(C)C1CC2(C1)C(=NCC2)C(=O)N(C(=O)C(Cl)=C(Cl)C=C(C)C)C
This structure suggests potential interactions with biological targets due to the presence of both halogen and nitrogen functional groups.
Research indicates that compounds similar to this compound may exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic pathways.
Case Studies
-
Neuropharmacological Effects:
- In studies involving animal models, the compound demonstrated significant effects on motor activity and muscle tone. For instance, intraperitoneal administration of similar benzamide derivatives resulted in decreased muscle tone in mice at doses as low as 100 mg/kg .
- The compound's ability to prevent strychnine-induced convulsions suggests a potential role as a neuroprotective agent .
- Toxicity Studies:
Metabolic Pathways
The metabolism of this compound involves several enzymatic transformations:
- Phase I Metabolism: Initial oxidation reactions leading to the formation of hydroxylated metabolites.
- Phase II Metabolism: Conjugation reactions with glucuronic acid or sulfate groups to enhance water solubility for excretion.
Data Tables
Properties
Molecular Formula |
C19H26Cl2N2O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3,5-dichloro-N-[[(1R,5S)-3-[4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butyl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3 |
InChI Key |
GSJIGYLGKSBYBC-WLFRVIDBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.